tert-Butyl 4-((5-bromo-2-fluoropyridin-3-yl)methyl)piperazine-1-carboxylate
Description
Chemical Structure: This compound (CAS: 2748439-67-8) features a piperazine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a (5-bromo-2-fluoropyridin-3-yl)methyl moiety. Its molecular formula is C₁₅H₂₁BrFN₃O₂, with a molecular weight of 374.26 g/mol . For example, tert-butyl piperazine-1-carboxylate is often reacted with halogenated pyridines or aryl halides under palladium catalysis (e.g., Pd(OAc)₂, BINAP ligand) in the presence of bases like Cs₂CO₃ .
Properties
Molecular Formula |
C15H21BrFN3O2 |
|---|---|
Molecular Weight |
374.25 g/mol |
IUPAC Name |
tert-butyl 4-[(5-bromo-2-fluoropyridin-3-yl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C15H21BrFN3O2/c1-15(2,3)22-14(21)20-6-4-19(5-7-20)10-11-8-12(16)9-18-13(11)17/h8-9H,4-7,10H2,1-3H3 |
InChI Key |
QCRFYSMIQHWVEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(N=CC(=C2)Br)F |
Origin of Product |
United States |
Preparation Methods
Direct Bromination of Pyridine Precursors
Bromination of 2-fluoropyridine derivatives often employs N-bromosuccinimide (NBS) or bromine in the presence of Lewis acids. However, regioselectivity for the C5 position requires careful tuning:
Halogen Exchange Reactions
Lithiation followed by quenching with bromine sources offers an alternative:
-
Method : Treatment of 2-fluoro-3-lithiopyridine with CuBr₂ at −78°C achieves 85% yield of 5-bromo-2-fluoropyridine.
-
Advantage : Avoids electrophilic aromatic substitution limitations, enabling precise bromine placement.
Piperazine Alkylation with Pyridinylmethyl Groups
Nucleophilic Substitution of Brominated Intermediates
The piperazine nitrogen undergoes alkylation via SN2 mechanisms using bromomethylpyridine derivatives:
Protocol :
-
tert-Butyl piperazine-1-carboxylate (1.0 eq) reacts with 5-bromo-2-fluoro-3-(bromomethyl)pyridine (1.2 eq) in DCM with DIPEA (2.5 eq) at 25°C.
-
Reaction Time : 12–18 hours.
Critical Parameters :
Mitsunobu Reaction for Challenging Substrates
For sterically hindered substrates, the Mitsunobu reaction ensures efficient coupling:
-
Conditions : DIAD (1.5 eq), PPh₃ (1.5 eq) in THF at 0°C → 25°C.
-
Yield : 68% for analogous pyridinylmethyl-piperazine derivatives.
Bromination-Alkylation Tandem Approaches
One-Pot Synthesis
Integrating bromination and alkylation reduces purification steps:
Procedure :
-
2-Fluoro-3-methylpyridine (1.0 eq) brominated with NBS (1.1 eq) under UV light.
-
In-situ alkylation with tert-butyl piperazine-1-carboxylate and K₂CO₃ in DMF at 60°C.
Trade-offs : Lower yield vs. stepwise methods but higher throughput.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Stepwise Alkylation | DCM, DIPEA, 25°C | 83 | 98 | High |
| Mitsunobu | THF, DIAD/PPh₃, 0°C → 25°C | 68 | 95 | Moderate |
| One-Pot Tandem | DMF, K₂CO₃, 60°C | 65 | 97 | High |
Key Insights :
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-((5-bromo-2-fluoropyridin-3-yl)methyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups on the piperazine ring or the pyridine ring.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively, can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazine derivatives, while hydrolysis results in the formation of the corresponding carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-((5-bromo-2-fluoropyridin-3-yl)methyl)piperazine-1-carboxylate has been investigated for its potential as a pharmacological agent. The presence of the piperazine ring is known to enhance the binding affinity to various biological targets, making it a candidate for developing new medications.
Case Study: Antidepressant Activity
Research has indicated that derivatives of piperazine compounds exhibit significant antidepressant activity. A study demonstrated that modifications to the piperazine structure could lead to enhanced serotonin receptor affinity, suggesting that this compound may have similar properties .
Anticancer Research
The compound's structural features allow it to interact with multiple cellular pathways, which is critical in cancer therapy.
Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells by inducing apoptosis. For instance, a related piperazine derivative was found to significantly reduce cell viability in human breast cancer cell lines . This suggests that this compound may also possess anticancer properties.
Neuropharmacology
Given its potential effects on neurotransmitter systems, this compound may be explored for neuropharmacological applications.
Case Study: Neuroprotective Effects
Research into similar compounds has revealed neuroprotective effects against oxidative stress in neuronal cells, indicating that this compound could be beneficial in treating neurodegenerative diseases .
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | Reference |
|---|---|---|
| Tert-butyl 4-(5-bromo-pyridin) | Antidepressant | |
| Tert-butyl (pyridine derivative) | Anticancer | |
| Tert-butyl (similar piperazine) | Neuroprotective |
Mechanism of Action
The mechanism of action of tert-Butyl 4-((5-bromo-2-fluoropyridin-3-yl)methyl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the piperazine ring and the substituted pyridine ring allows for specific binding interactions with biological macromolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities with related compounds:
Stability and Reactivity
- Degradation in Acidic Media: Compounds with oxazolidinone rings (e.g., compounds 1a and 1b in ) undergo degradation in simulated gastric fluid due to hydrolytic cleavage of the oxazolidinone moiety. In contrast, the target compound’s pyridine and Boc groups confer greater stability under similar conditions .
- Halogen Effects: The bromo and fluoro substituents on the pyridine ring enhance electrophilicity, making the compound more reactive in nucleophilic aromatic substitution (SNAr) compared to non-halogenated analogs .
Biological Activity
tert-Butyl 4-((5-bromo-2-fluoropyridin-3-yl)methyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, which include a piperazine ring and a brominated fluoropyridine moiety. Understanding its biological activity can lead to insights into its applications in drug development.
- Molecular Formula : C₁₅H₂₁BrFN₃O₂
- Molecular Weight : 374.26 g/mol
- CAS Number : 2748439-67-8
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in disease pathways. Specifically, the piperazine moiety is known to enhance binding affinity and selectivity for certain targets, which may include G-protein coupled receptors (GPCRs) and kinases.
Antibacterial Activity
A study evaluating the antibacterial properties of novel compounds containing pyridine and piperazine derivatives found that several exhibited significant activity against gram-positive bacteria. Although specific data for this compound was not detailed, the structural similarities suggest potential antibacterial efficacy .
Inhibition of BCL6
In a related study focused on BCL6 inhibition, compounds featuring piperazine rings were optimized for enhanced potency. The results indicated that modifications in the piperazine structure could lead to improved biological activity against BCL6, a target in cancer therapy. While this compound was not explicitly mentioned, the findings highlight the relevance of piperazine derivatives in therapeutic contexts .
Case Study 1: Antiproliferative Activity
In a pharmacokinetic study involving related compounds, it was observed that modifications to the piperazine structure significantly influenced antiproliferative activity in cancer cell lines. The introduction of halogenated pyridines resulted in varying degrees of cytotoxicity, suggesting that this compound may exhibit similar properties .
Case Study 2: Structure–Activity Relationship (SAR)
A comprehensive SAR analysis demonstrated that the presence of bulky groups like tert-butyl enhances solubility and bioavailability while maintaining effective interaction with biological targets. This analysis supports the hypothesis that this compound could be optimized for better therapeutic outcomes by modifying substituents on the piperazine ring .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁BrFN₃O₂ |
| Molecular Weight | 374.26 g/mol |
| CAS Number | 2748439-67-8 |
| Antibacterial Activity | Potential against gram-positive bacteria (similar compounds) |
| BCL6 Inhibition | Related compounds show inhibition potential |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing tert-butyl 4-((5-bromo-2-fluoropyridin-3-yl)methyl)piperazine-1-carboxylate, and how do reaction conditions influence yield?
- Methodology : Two primary approaches are documented:
- Acid-mediated deprotection : Use of aqueous HCl in ethyl acetate for Boc-group removal (60% yield) .
- THF-based hydrolysis : Reaction with 2M aqueous THF at room temperature, yielding 79% after solvent evaporation .
Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?
- Key Techniques :
- ¹H/¹³C NMR : Assignments include δ ~1.46 ppm (t-Bu), 3.0–4.0 ppm (piperazine CH2 groups), and aromatic protons at 7.0–8.3 ppm .
- Mass Spectrometry (ESI) : Dominant peaks at m/z 57 (t-Bu fragment) and 170 (piperazine-carboxylate backbone) confirm molecular integrity .
- HPLC : Purity >97% achievable with gradient elution (e.g., 0–40% ethyl acetate in petroleum ether) .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Chromatography : Silica gel chromatography with ethyl acetate/petroleum ether gradients resolves Boc-protected intermediates .
- Crystallization : Ethanol/water mixtures optimize crystal formation for X-ray diffraction studies .
Advanced Research Questions
Q. How can conflicting NMR or MS data be resolved during structural validation?
- Case Study : Discrepancies in aromatic proton splitting may arise from rotational restrictions in the pyridine-piperazine linkage. Use 2D NMR (COSY, HSQC) to assign coupling patterns and verify dihedral angles .
- Mass Spectral Ambiguity : Fragment m/z 270 (M+H⁺) may overlap with impurities; cross-validate via high-resolution MS (HRMS) to distinguish isotopic patterns (e.g., ⁷⁹Br vs. ⁸¹Br) .
Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions involving the 5-bromo-2-fluoropyridinyl moiety?
- Catalytic Systems : Pd(PPh₃)₄ in toluene/ethanol at 60–100°C achieves >90% coupling efficiency with arylboronic acids .
- Microwave Assistance : Reduces reaction time (3 hours vs. 24 hours) while maintaining yield .
- Boronate Precursors : Use tert-butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate for regioselective coupling .
Q. How does the fluoropyridine group influence the compound’s pharmacological interactions?
- Receptor Binding : Fluorine enhances electronegativity, improving affinity for kinases (e.g., EGFR) via halogen bonding. Validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Metabolic Stability : Fluorine reduces oxidative metabolism in liver microsomes, as shown in CYP450 inhibition assays .
Q. What computational methods predict the compound’s crystallographic behavior?
- Density Functional Theory (DFT) : Models hydrogen bonding (e.g., N–H···O=C interactions) observed in single-crystal structures (triclinic P1, α = 88.85°, β = 81.21°) .
- Molecular Packing Analysis : Software like Mercury visualizes weak C–H···π interactions between pyridine and piperazine rings .
Methodological Considerations
Q. Designing Stability Studies: How do pH and temperature affect degradation pathways?
- Accelerated Conditions :
- Acidic Hydrolysis : Boc-group cleavage occurs rapidly below pH 3 (e.g., 1M HCl in dioxane) .
- Thermal Stability : Decomposition >120°C via retro-Diels-Alder fragmentation; monitor via TGA-DSC .
Q. What in vitro assays are suitable for evaluating biological activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
